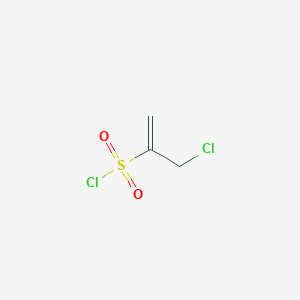
3-Chloroprop-1-ene-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloroprop-1-ene-2-sulfonyl chloride is a sulfonic acid chloro derivative compound with the molecular formula C3H4Cl2O2S and a molecular weight of 175.03 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloroprop-1-ene-2-sulfonyl chloride can be synthesized through various methods. One common method involves the high-temperature chlorination of propylene. In this process, propylene is subjected to high-temperature chlorination after preheating, and the crude product is obtained by condensation and distillation . Another method involves the gas-phase reaction of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
化学反应分析
Types of Reactions: 3-Chloroprop-1-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, addition, polymerization, hydrolysis, ammoniation, cyanation, and esterification . These reactions are facilitated by the presence of the sulfonyl chloride and chloro groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, nucleophiles, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .
Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions with nucleophiles can produce various substituted sulfonyl chlorides .
科学研究应用
3-Chloroprop-1-ene-2-sulfonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. In biology and medicine, it is studied for its potential use in drug development and as a tool for modifying biomolecules. In industry, it is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloroprop-1-ene-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify biomolecules and other chemical compounds by forming covalent bonds with nucleophilic sites . The molecular pathways involved in these reactions depend on the specific targets and conditions used .
相似化合物的比较
Similar Compounds: Similar compounds to 3-Chloroprop-1-ene-2-sulfonyl chloride include other sulfonyl chlorides and chloro derivatives, such as 3-chloroprop-2-ene-1-sulfonyl chloride .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of reactivity and stability. The presence of both the sulfonyl chloride and chloro groups allows it to participate in a wide range of chemical reactions, making it a versatile reagent in various fields of research and industry .
生物活性
3-Chloroprop-1-ene-2-sulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a chloropropene moiety. This structure endows it with significant reactivity and potential biological activity. The compound's applications span pharmaceuticals, agricultural chemicals, and materials science, primarily due to its ability to act as a building block for synthesizing biologically active derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C3H4ClO2S, with a molecular weight of approximately 152.58 g/mol. The presence of the sulfonyl group enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Research indicates that compounds containing sulfonyl groups can interact with biological targets through various mechanisms:
- Electrophilic Attack : The electrophilic nature of the sulfonyl chloride allows it to react with nucleophiles such as amino acids in proteins, potentially leading to inhibition or modification of enzyme activity.
- Hydrophobic Interactions : The chloropropene moiety can facilitate hydrophobic interactions with lipid membranes or protein structures, influencing membrane permeability or protein conformation.
Case Studies
- Antimicrobial Activity : Preliminary studies have shown that related sulfonyl compounds exhibit antimicrobial properties. For instance, a study on sulfonyl fluorides indicated their effectiveness as inhibitors of lipoprotein lipase, suggesting potential applications in metabolic disorders and obesity management .
- Pharmaceutical Applications : In drug design, the sulfonyl chloride group is utilized for creating prodrugs or enhancing the solubility and bioavailability of active pharmaceutical ingredients. Compounds like this compound may serve as intermediates in synthesizing more complex pharmacologically active molecules.
- Agricultural Chemicals : The compound's reactivity can be harnessed in developing agrochemicals, particularly herbicides or insecticides that require specific electrophilic characteristics for biological efficacy.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
属性
分子式 |
C3H4Cl2O2S |
|---|---|
分子量 |
175.03 g/mol |
IUPAC 名称 |
3-chloroprop-1-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C3H4Cl2O2S/c1-3(2-4)8(5,6)7/h1-2H2 |
InChI 键 |
DTRVXXBLQQSDEJ-UHFFFAOYSA-N |
规范 SMILES |
C=C(CCl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















